Ac-muramyl-D-Ala-D-Glu-NH2
Overview
Description
Ac-muramyl-D-Ala-D-Glu-NH2 is a useful research compound. Its molecular formula is C19H32N4O11 and its molecular weight is 492.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Ac-muramyl-D-Ala-D-Glu-NH2, also known as Muramyl Dipeptide (MDP), is the Runt-related transcription factor 2 (Runx2) . Runx2 is a key transcription factor involved in osteoblast differentiation and skeletal morphogenesis .
Mode of Action
This compound interacts with its target by up-regulating Runx2 gene expression . This up-regulation is achieved through the activation of the Mitogen-Activated Protein Kinase (MAPK) pathways .
Biochemical Pathways
The activation of Runx2 by this compound affects the osteoblast differentiation pathway . This leads to the promotion of bone formation. Additionally, it indirectly attenuates osteoclast differentiation through a decreased Receptor Activator of Nuclear Factor Kappa-B Ligand/Osteoprotegerin (RANKL/OPG) ratio .
Result of Action
The result of this compound’s action is the enhancement of osteoblast differentiation . This leads to an increase in bone formation. Additionally, it indirectly leads to a decrease in osteoclast differentiation, thereby preventing bone resorption .
Biochemical Analysis
Biochemical Properties
Ac-muramyl-D-Ala-D-Glu-NH2 plays a crucial role in biochemical reactions, particularly in the immune system. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the nucleotide-binding oligomerization domain-containing protein 2 (NOD2), a pattern recognition receptor in the innate immune system. This interaction leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is essential for the production of pro-inflammatory cytokines .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by activating immune cells such as macrophages and dendritic cells. This activation leads to the production of cytokines and chemokines, which are crucial for the immune response. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of transcription factors and enzymes involved in these processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to NOD2 receptors. This binding triggers a cascade of signaling events, leading to the activation of NF-κB and mitogen-activated protein kinase (MAPK) pathways. These pathways result in the transcription of genes involved in inflammation and immune responses. This compound also influences enzyme activity, either by inhibition or activation, and alters gene expression patterns to modulate immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under specific conditions such as high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of immune cells and continuous production of cytokines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively stimulate the immune response without causing significant adverse effects. At high doses, it may lead to toxic effects, including excessive inflammation and tissue damage. Threshold effects have been observed, where a minimum concentration is required to elicit a measurable immune response .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to immune responses. It interacts with enzymes such as peptidoglycan recognition proteins (PGRPs) and NOD2, which are involved in the recognition and degradation of bacterial cell wall components. These interactions can affect metabolic flux and alter the levels of various metabolites involved in immune signaling .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate its localization to immune cells and tissues where it exerts its effects. The compound’s distribution can influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
This compound is localized to specific subcellular compartments, including the cytoplasm and endosomes. This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments. The subcellular localization of this compound is crucial for its activity, as it ensures that the compound interacts with its target receptors and enzymes effectively .
Properties
IUPAC Name |
(4R)-4-[[(2R)-2-[[(2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O11/c1-7(17(30)23-10(16(20)29)4-5-12(26)27)21-18(31)8(2)33-15-13(22-9(3)25)19(32)34-11(6-24)14(15)28/h7-8,10-11,13-15,19,24,28,32H,4-6H2,1-3H3,(H2,20,29)(H,21,31)(H,22,25)(H,23,30)(H,26,27)/t7-,8-,10-,11-,13-,14-,15-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOQXXWZTUDTEL-BEQQYIDRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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